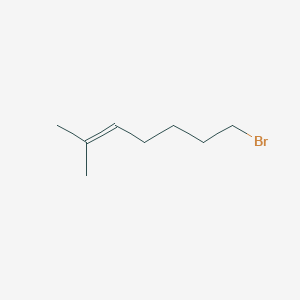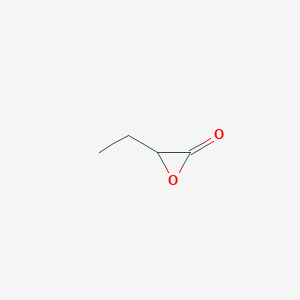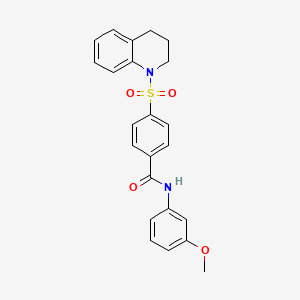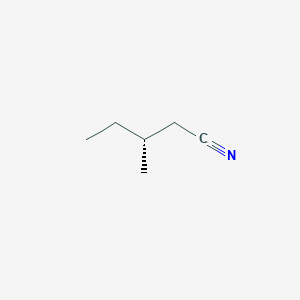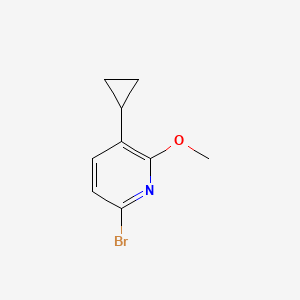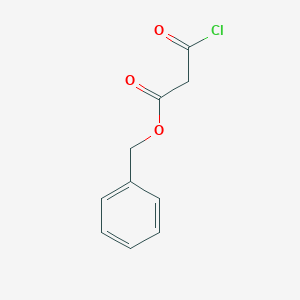
benzyl 3-chloro-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
benzyl 3-chloro-3-oxopropanoate is an organic compound with the molecular formula C10H9ClO3. It is a derivative of propanoic acid, where the hydrogen atom at the third carbon is replaced by a chlorine atom, and the carboxyl group is esterified with a phenylmethyl group. This compound is known for its applications in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-chloro-3-oxo-, phenylmethyl ester typically involves the esterification of 3-chloro-3-oxopropanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of propanoic acid, 3-chloro-3-oxo-, phenylmethyl ester may involve continuous flow reactors to optimize the yield and efficiency of the esterification process. The use of catalysts and controlled reaction conditions ensures the high purity and quality of the final product.
化学反応の分析
Types of Reactions
benzyl 3-chloro-3-oxopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-chloro-3-oxopropanoic acid and benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia or primary amines in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Hydrolysis: Aqueous acid or base solutions under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted amides or thiols.
Reduction: 3-chloro-3-hydroxypropanoic acid derivatives.
Hydrolysis: 3-chloro-3-oxopropanoic acid and benzyl alcohol.
科学的研究の応用
benzyl 3-chloro-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of propanoic acid, 3-chloro-3-oxo-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The chlorine atom and carbonyl group play crucial roles in its reactivity and interactions with nucleophiles. The ester group facilitates its incorporation into various chemical reactions, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
- Propanoic acid, 3-chloro-3-oxo-, ethyl ester
- Propanoic acid, 3-chloro-3-oxo-, methyl ester
- Propanoic acid, 3-chloro-3-oxo-, butyl ester
Uniqueness
benzyl 3-chloro-3-oxopropanoate is unique due to the presence of the phenylmethyl ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The phenylmethyl group enhances its stability and makes it suitable for specific applications in organic synthesis and industrial processes.
特性
CAS番号 |
69479-87-4 |
|---|---|
分子式 |
C10H9ClO3 |
分子量 |
212.63 g/mol |
IUPAC名 |
benzyl 3-chloro-3-oxopropanoate |
InChI |
InChI=1S/C10H9ClO3/c11-9(12)6-10(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChIキー |
GLYHCWJJSNQABQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)CC(=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
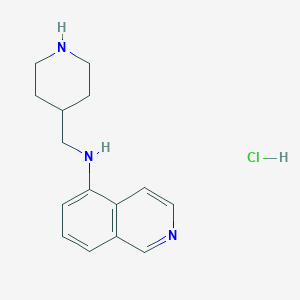
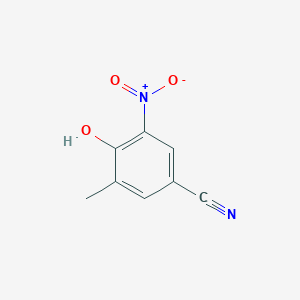
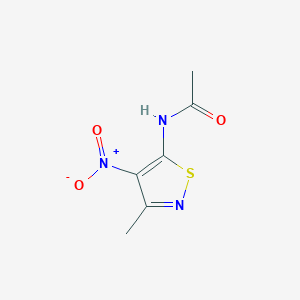
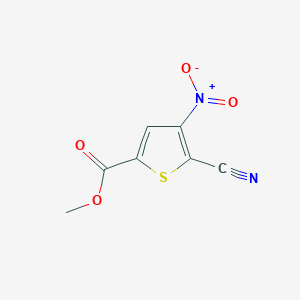
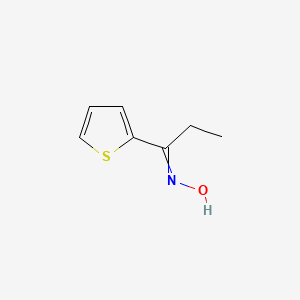
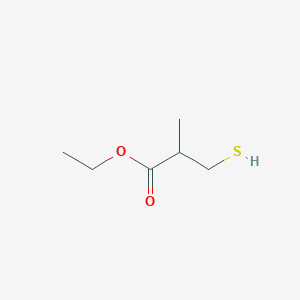
![Ethyl 4-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methyl-benzoyl]amino]-3,5-dimethyl-benzoate](/img/structure/B8693834.png)
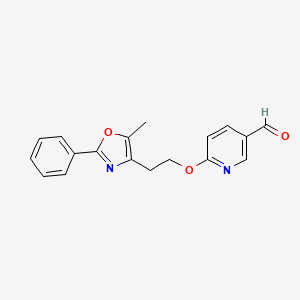
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-amino-](/img/structure/B8693846.png)
